Cyclopropyl-pyrimidin-2-yl-amine

Overview

Description

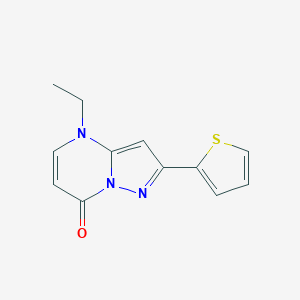

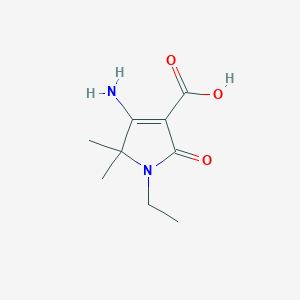

Cyclopropyl-pyrimidin-2-yl-amine is a heterocyclic compound with the molecular formula C7H9N3. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Mechanism of Action

Target of Action

Cyclopropyl-pyrimidin-2-yl-amine, also known as N-cyclopropylpyrimidin-2-amine or 2-Pyrimidinamine, N-cyclopropyl- (9CI), is a compound that has been found to interact with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, making them a significant target of many pharmaceutical compounds .

Mode of Action

The compound acts by inactivating cytochrome P450 enzymes. This inactivation involves an initial one-electron oxidation at nitrogen, followed by scission of the cyclopropyl ring, leading to covalent modification of the enzyme . This interaction disrupts the normal function of the enzymes, potentially altering the metabolism of other substances within the body .

Biochemical Pathways

These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs, toxins, and hormones .

Pharmacokinetics

Similar compounds have been found to exhibit good plasma stability and liver microsomal stability

Result of Action

The primary result of this compound’s action is the inactivation of cytochrome P450 enzymes . This can lead to alterations in the metabolism of other substances within the body, potentially resulting in a variety of molecular and cellular effects. The exact effects would likely depend on the specific substances being metabolized and the overall physiological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s action may be affected by factors such as pH, temperature, and the presence of other substances that can interact with cytochrome P450 enzymes . Additionally, the compound’s stability could be influenced by factors such as light, humidity, and temperature .

Biochemical Analysis

Cellular Effects

Some pyrimidine derivatives have shown cytotoxic activities against certain cancer cell lines . It’s possible that Cyclopropyl-pyrimidin-2-yl-amine could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some studies suggest that cyclopropylamine derivatives can inactivate cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropyl ring leading to covalent modification of the enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl-pyrimidin-2-yl-amine can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylamine with 2-chloropyrimidine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-pyrimidin-2-yl-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrogen atom in the pyrimidine ring can act as a nucleophile, reacting with electrophiles such as alkyl halides to form N-alkylated products.

Reductive Amination: This compound can react with carbonyl compounds in the presence of reducing agents to form secondary or tertiary amines.

Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium, can facilitate cross-coupling reactions to introduce substituents onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, carbonyl compounds, and reducing agents such as sodium borohydride. Metal catalysts like palladium are also frequently employed in cross-coupling reactions .

Major Products

The major products formed from these reactions include N-alkylated or N-acylated derivatives, secondary or tertiary amines, and various substituted pyrimidine compounds .

Scientific Research Applications

Cyclopropyl-pyrimidin-2-yl-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclopropyl-pyrimidin-2-yl-amine include:

5-bromo-Cyclopropyl-pyrimidin-2-yl-amine: This compound has similar structural features but includes a bromine atom at the 5-position of the pyrimidine ring.

N-cyclobutyl-6-ethynylpyridazin-3-amine: Another pyrimidine derivative with a cyclobutyl group and an ethynyl substituent.

Uniqueness

This compound is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications .

Properties

IUPAC Name |

N-cyclopropylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-4-8-7(9-5-1)10-6-2-3-6/h1,4-6H,2-3H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHDMQALIRQNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591640 | |

| Record name | N-Cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151390-00-0 | |

| Record name | N-Cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)

![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)